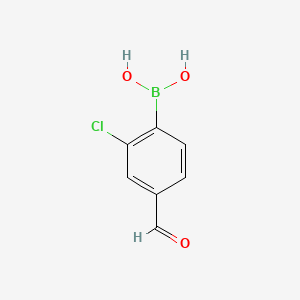

2-CHLORO-4-FORMYLPHENYLBORONIC ACID

Descripción

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, particularly arylboronic acids, are organic compounds containing a carbon-boron bond. nih.govmdpi.com They are valued for their stability, low toxicity, and broad commercial availability. nih.govnih.gov A pivotal moment in their history was the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that utilizes palladium catalysts to form carbon-carbon bonds between arylboronic acids and various organic halides. nih.govmusechem.com This reaction and others have made arylboronic acids fundamental building blocks for synthesizing a vast array of organic compounds. nih.govmdpi.comnih.gov

In medicinal chemistry, the boronic acid functional group has gained significant attention. musechem.com The approval of drugs like Bortezomib (Velcade®) for treating multiple myeloma has highlighted the therapeutic potential of organoboron compounds. nih.govmusechem.com The boronic acid moiety can interact with the active sites of enzymes, making it a valuable pharmacophore in drug design. musechem.com Its ability to be incorporated into molecules has led to the development of new therapeutic agents with improved selectivity and pharmacokinetic properties. nih.gov

Overview of Functionalized Arylboronic Acids

Functionalized arylboronic acids are derivatives that bear additional reactive groups on the aromatic ring. nih.govrsc.org These functional groups can be strategically chosen to modulate the electronic properties and reactivity of the boronic acid or to serve as handles for further chemical transformations. researchgate.net The presence of substituents like formyl, chloro, or nitro groups allows for a wider range of applications, from the synthesis of complex natural products to the development of advanced materials. nih.govnih.gov For instance, the reactivity of the boronic acid can be tuned by the electronic nature of the substituents on the aryl ring. researchgate.net This tunability makes functionalized arylboronic acids highly versatile synthons in multi-step synthetic sequences. rsc.orgnih.gov

Specific Research Focus on 2-Chloro-4-formylphenylboronic Acid

Among the vast family of functionalized arylboronic acids, 2-Chloro-4-formylphenylboronic acid has emerged as a compound of particular interest. This trifunctional molecule, featuring a boronic acid, a chloro substituent, and a formyl (aldehyde) group, offers multiple points for chemical modification. The interplay between these functional groups provides a unique platform for constructing intricate molecular architectures. Its utility has been demonstrated in the synthesis of novel organic materials and as a key intermediate in the preparation of biologically active compounds. umich.edu

Propiedades

IUPAC Name |

(2-chloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMABPNFSBKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681661 | |

| Record name | (2-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063712-34-4 | |

| Record name | (2-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 2 Chloro 4 Formylphenylboronic Acid

Chemical Identifiers and Properties

Below is a table summarizing the key chemical identifiers and physicochemical properties of 2-Chloro-4-formylphenylboronic acid.

| Property | Value |

| IUPAC Name | (2-Chloro-4-formylphenyl)boronic acid |

| CAS Number | 1063712-34-4 lookchem.commyskinrecipes.com |

| Molecular Formula | C₇H₆BClO₃ lookchem.comorganoborons.com |

| Molecular Weight | 184.38 g/mol myskinrecipes.comorganoborons.com |

| Appearance | Solid |

| SMILES | O=CC1=CC=C(B(O)O)C(Cl)=C1 ambeed.com |

| InChI Key | TYNMABPNFSBKDN-UHFFFAOYSA-N ambeed.com |

Synthesis and Manufacturing Processes

The synthesis of 2-Chloro-4-formylphenylboronic acid typically involves multi-step procedures starting from readily available precursors. A common strategy is the ortho-lithiation of a protected benzaldehyde (B42025), followed by borylation with a trialkyl borate (B1201080) and subsequent deprotection and hydrolysis. The precise conditions, including the choice of solvent, temperature, and reagents, are critical for achieving high yields and purity.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural elucidation of 2-chloro-4-formylphenylboronic acid, offering a window into the connectivity and environment of its various nuclei.

¹H NMR Applications for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in confirming the open-chain and cyclic tautomeric forms of 2-chloro-4-formylphenylboronic acid. In solution, functionalized 2-formylphenylboronic acids can undergo a tautomeric rearrangement to form the corresponding 1,3-dihydro-1,3-dihydroxybenzo[c] researchgate.netmarquette.eduoxaboroles. This equilibrium is observable through distinct signals in the ¹H NMR spectrum. The aldehydic proton of the open form and the methine proton of the cyclic form typically appear at characteristic chemical shifts, allowing for their differentiation and quantification.

¹³C NMR, ¹¹B NMR, ¹⁹F NMR, and ¹⁷O NMR for Boron Environment Analysis

¹³C NMR: The ¹³C NMR spectra provide crucial information about the carbon framework. The chemical shifts of the carbonyl carbon in the open-chain form (around 195.6 ppm) and the carbinol carbon in the cyclic tautomer (around 96.4–98.8 ppm) are particularly diagnostic of the tautomeric equilibrium.

¹¹B NMR: As a quadrupolar nucleus, boron-11 (B1246496) provides direct insight into the hybridization and coordination state of the boron atom. In 2-formylphenylboronic acids, the ¹¹B NMR spectra typically show a single broad signal in the range of 28–32 ppm. This chemical shift indicates that the formation of the cyclic tautomer has a minimal effect on the boron chemical shift, often resulting in overlapping signals for both tautomers. However, in the presence of certain proteins, a significant upfield shift to around 6.0 ppm can be observed, indicating a change in the boron atom's hybridization to sp³, consistent with the formation of a dative bond. marquette.edu

¹⁹F NMR and ¹⁷O NMR: While less commonly reported for 2-chloro-4-formylphenylboronic acid itself, studies on analogous fluoro- and oxygen-containing phenylboronic acids demonstrate the utility of these techniques. researchgate.net ¹⁹F NMR is invaluable for probing the electronic effects of fluorine substituents on the phenyl ring and their influence on the properties of the boronic acid moiety. researchgate.netresearchgate.net ¹⁷O NMR can provide direct information about the oxygen atoms in the boronic acid and aldehyde groups, offering further details on tautomeric equilibria and intermolecular interactions. researchgate.net

Variable-Temperature NMR Studies of Tautomeric Equilibria

Variable-temperature ¹H NMR spectroscopy is a powerful tool to study the dynamic equilibrium between the open-chain and cyclic forms of 2-formylphenylboronic acids. By monitoring the changes in the relative intensities of the ¹H NMR signals corresponding to each tautomer at different temperatures, the equilibrium constants (Kcycl) can be determined. This allows for the calculation of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of tautomerization using a linear van't Hoff plot. These studies reveal the influence of substituents and solvent on the position of the equilibrium.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a complementary approach to NMR for the structural and conformational analysis of 2-chloro-4-formylphenylboronic acid.

Vibrational Analysis of Functional Groups

IR and Raman spectra provide detailed information about the vibrational modes of the various functional groups within the molecule. Key vibrational bands can be assigned to the stretching and bending modes of the O-H, C=O, C-Cl, and B-O bonds. The analysis of these bands helps to confirm the presence of the respective functional groups and can provide insights into intermolecular interactions, such as hydrogen bonding. cdnsciencepub.comsemanticscholar.org For instance, the O-H stretching region in the IR spectrum can show evidence of intramolecular hydrogen bonding. cdnsciencepub.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which are then compared with the experimental data to aid in the assignment of complex spectra. semanticscholar.org

Conformational Analysis via Spectroscopic Data

Both IR and Raman spectroscopy can be used to investigate the conformational preferences of 2-chloro-4-formylphenylboronic acid. Different conformers of the molecule may exhibit distinct vibrational spectra. By comparing experimental spectra with those calculated for various possible conformations, the most stable conformer in the solid state or in solution can be identified. semanticscholar.orgdergipark.org.tr For example, studies on related phenylboronic acids have utilized these techniques to determine the orientation of the boronic acid and other substituent groups relative to the phenyl ring. semanticscholar.orgdergipark.org.tr

Data Tables

Table 1: Representative NMR Spectroscopic Data for Functionalized 2-Formylphenylboronic Acids

| Nucleus | Tautomeric Form | Functional Group | Chemical Shift Range (ppm) | Reference |

| ¹³C | Open-chain | Carbonyl (CHO) | ~195.6 | |

| Cyclic | Carbinol (CHOH) | 96.4–98.8 | ||

| ¹¹B | Open-chain/Cyclic | Boronic Acid | 28–32 | |

| Protein-bound | Boronate | ~6.0 | marquette.edu |

X-ray Crystallography

X-ray crystallography serves as a definitive tool for elucidating the three-dimensional structure of molecules in the solid state. For the family of 2-formylphenylboronic acids, these studies have uncovered a remarkable structural diversity, including various conformational isomers and complex hydrogen-bonding networks.

Solid-State Molecular Structures

The solid-state structures of functionalized 2-formylphenylboronic acids are not uniform; instead, they can adopt several distinct conformations depending on the nature and position of substituents on the phenyl ring. rsc.orgrsc.org X-ray diffraction analyses of various analogs have revealed at least three predominant structural motifs in the crystalline state: a planar open form, a twisted conformer, and a cyclic isomer. rsc.orgrsc.orgresearchgate.net

For instance, the crystal structure of 3-fluoro-2-formylphenylboronic acid shows that the molecule exists in a planar open form, where the boronic acid and formyl groups are roughly coplanar with the phenyl ring. rsc.org In contrast, 3,5-dibromo-2-formylphenylboronic acid crystallizes as a twisted conformer. rsc.orgrsc.org In this arrangement, the boronic acid group is rotated out of the plane of the aromatic ring, which allows for a weak intramolecular interaction between the boron atom and the carbonyl oxygen. rsc.org Yet another variation is seen with 3-bromo-2-formylphenylboronic acid, which crystallizes not as the open-chain aldehyde but as its cyclic tautomer, a benzoxaborole derivative. rsc.orgrsc.org The specific conformation adopted by 2-chloro-4-formylphenylboronic acid would be influenced by the electronic effects of the chloro and formyl groups, but it is expected to align with one of these observed structural patterns.

The structural parameters for a closely related compound, 3,5-dibromo-2-formylphenylboronic acid monohydrate, which exists in a twisted conformation, are provided below as a representative example. iucr.orgnih.gov

Interactive Table 1: Selected Crystallographic Data for 3,5-dibromo-2-formylphenylboronic acid monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.481(3) |

| b (Å) | 4.113(1) |

| c (Å) | 17.653(4) |

| β (°) | 109.14(3) |

| Volume (ų) | 994.0(4) |

Analysis of Hydrogen Bonding Networks

A defining characteristic of phenylboronic acids in the solid state is their propensity to form extensive hydrogen-bonding networks. The primary and most common structural motif is a centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules. nih.govacs.org This interaction is described with the graph-set notation R²₂(8). iucr.orgnih.gov In this arrangement, the B(OH)₂ groups typically adopt a syn-anti conformation, which facilitates further intermolecular connections. mdpi.commdpi.com

These dimeric units serve as fundamental building blocks that can be further interconnected to form higher-order structures, such as one-dimensional ribbons or two-dimensional sheets. rsc.org The specific architecture of the network is influenced by the substituents on the phenyl ring.

In hydrated crystals, water molecules are often incorporated into the hydrogen-bonding scheme, acting as bridges between the boronic acid dimers. For example, in the crystal structure of 3,5-dibromo-2-formylphenylboronic acid monohydrate, water molecules link the primary R²₂(8) dimers. iucr.orgnih.gov This creates a water-expanded motif, a twelve-membered ring with a chair conformation described as R⁶₆(12), which generates a one-dimensional chain. nih.gov These chains are then further linked by other hydrogen bonds, including interactions with the formyl group, to build a complex three-dimensional network.

Characterization of Cyclic Isomers and Adducts

A crucial aspect of the chemistry of 2-formylphenylboronic acids is the existence of a ring-chain tautomeric equilibrium. rsc.orgresearchgate.net In solution and sometimes in the solid state, the open-chain aldehyde form can undergo an intramolecular cyclization to form a 1,3-dihydro-1,3-dihydroxybenzo[c] rsc.orgacs.orgoxaborole. rsc.orgrsc.org This process is an intramolecular hemiacetal formation involving the formyl group and the boronic acid moiety. The position of this equilibrium is sensitive to factors such as the electronic properties of other ring substituents and the nature of the solvent. researchgate.netmdpi.com The formation of this cyclic isomer is a key feature that distinguishes ortho-formylphenylboronic acids from their meta and para counterparts and has been correlated with their biological activity. researchgate.net

In addition to forming cyclic tautomers, the reactive formyl and boronic acid groups can participate in condensation reactions to form a variety of adducts and heterocyclic systems. For example, 2-formylphenylboronic acids react with hydrazines to yield 2,3,1-benzodiazaborines. aablocks.com Reaction with 2-aminophenol (B121084) has been shown to produce a macrocyclic dimer featuring N→B coordinate covalent bonds. aablocks.com These reactions highlight the utility of 2-formylphenylboronic acid as a versatile building block for constructing more complex, boron-containing heterocycles. aablocks.com

Applications in Scientific Research

Building Block in the Synthesis of Complex Organic Molecules

This compound serves as a key building block for the synthesis of complex organic molecules. Its multiple functional groups allow for sequential and orthogonal chemical modifications, enabling the construction of intricate molecular frameworks. For example, it has been used in the synthesis of substituted imidazole (B134444) derivatives. umich.edu

Applications in Medicinal Chemistry

In the field of medicinal chemistry, 2-Chloro-4-formylphenylboronic acid is utilized as a precursor for the synthesis of potentially therapeutic agents. It has been employed as a reactant in the preparation of adamantyl-substituted retinoid-derived compounds with potential antitumor activity. The ability to introduce the chloro and formyl functionalities alongside the boronic acid group provides a strategic advantage in designing molecules that can interact with specific biological targets.

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of the boronic acid, chloro, and formyl groups on the phenyl ring makes 2-chloro-4-formylphenylboronic acid a highly useful synthetic intermediate. nobelprize.orgbeilstein-journals.org The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. beilstein-journals.orgresearchgate.net The chloro and formyl groups provide additional handles for a variety of chemical modifications. The formyl group, an aldehyde, can participate in a plethora of reactions such as reductions, oxidations, imine formations, and Wittig-type olefinations. vulcanchem.com The chloro substituent can also be a site for nucleophilic aromatic substitution or other cross-coupling reactions, further enhancing the synthetic utility of this compound. researchgate.net This multifunctional nature allows for the sequential or tandem construction of complex molecular architectures. researchgate.netnih.gov

Cross-Coupling Reactions

The boronic acid functionality of 2-chloro-4-formylphenylboronic acid makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the construction of biaryl and other conjugated systems.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and 2-chloro-4-formylphenylboronic acid is a competent coupling partner in these reactions. beilstein-journals.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nobelprize.orgorganic-chemistry.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts. nobelprize.org

However, the presence of an ortho-formyl group can sometimes lead to challenges. For instance, the ortho-formyl group is known to accelerate the rate of hydrolytic deboronation, a competing side reaction that can lower the yield of the desired coupled product. nobelprize.org Aprotic conditions or the use of boronic esters, such as trimethylene glycol esters, can be employed to mitigate this issue, leading to higher yields. nobelprize.org For example, the coupling of 2-formylphenylboronic acid with iodobenzene (B50100) in the presence of an aqueous base gave the biaryl product in only 54% yield, with significant benzaldehyde (B42025) formation (39%) due to deboronation. nobelprize.org In contrast, using the trimethylene glycol ester of 2-formylphenylboronic acid under aprotic conditions with cesium carbonate as the base in DMF at 100°C resulted in an 89% yield of the coupled product with less than 10% benzaldehyde formation. nobelprize.org

The choice of the palladium catalyst and the associated ligands is crucial for the success of the Suzuki-Miyaura coupling of 2-chloro-4-formylphenylboronic acid. Phosphine-based palladium catalysts are commonly used due to their stability. nobelprize.org However, palladium catalysts without phosphine (B1218219) ligands, such as Pd(OAc)₂, have also been shown to be effective. nobelprize.org

Ligands play a critical role in modulating the reactivity and stability of the palladium catalyst. rsc.orgresearchgate.net Bulky and electron-rich phosphine ligands can enhance the catalytic activity, especially for less reactive aryl chlorides. organic-chemistry.org For instance, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often providing high catalytic activity at low catalyst loadings. st-andrews.ac.uk The use of specific NHC ligands can even control the chemoselectivity in molecules with multiple reactive sites. nih.gov For hindered substrates, biphenyl-based ligands have shown excellent results in achieving high yields while minimizing side reactions like aryl bromide reduction. nobelprize.org The steric bulk of ligands on the palladium complex has been shown to enhance catalytic activities in cross-coupling reactions. rsc.org

The following table summarizes representative examples of palladium-catalyzed Suzuki-Miyaura coupling reactions involving formylphenylboronic acids.

| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Halide) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Formylphenylboronic acid | 2-Iodotoluene | Not specified | Not specified | Na₂CO₃ | DME/H₂O | 80 | 54 | nobelprize.org |

| Trimethylene glycol ester of 2-formylphenylboronic acid | Iodobenzene | Not specified | Not specified | Cs₂CO₃ | DMF | 100 | 89 | nobelprize.org |

| 4-Formylphenylboronic acid | 4-Bromobenzaldehyde | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 82 | Not specified | sciforum.net |

| 4-Formylphenylboronic acid | 4-Bromo-ethoxybenzene | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 70 | Not specified | sciforum.net |

| 4-Formylphenylboronic acid | 4-Chloro-7-nitrobenzo[c] nobelprize.orgbeilstein-journals.orgvulcanchem.comoxadiazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| o-Formylphenylboronic acid | p-Chlorobenzotrifluoride | Pd-(NHC) complex | NHC | K₂CO₃ | Ethanol/Water | 80 | Excellent | st-andrews.ac.uk |

The Suzuki-Miyaura coupling is known for its broad substrate scope and functional group tolerance. nobelprize.org 2-Chloro-4-formylphenylboronic acid can be coupled with a variety of aryl and heteroaryl halides. researchgate.netst-andrews.ac.uk The reaction is compatible with a range of functional groups, including esters, ketones, cyano groups, and nitro groups. nobelprize.orgst-andrews.ac.uk This compatibility is a significant advantage, as it allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. nobelprize.org However, certain functional groups, such as alcohols and carboxylic acids on the coupling partner, may not be compatible under some reaction conditions. st-andrews.ac.uk The electronic properties of the substituents on the coupling partners can influence the reaction rate; electron-withdrawing groups on the aryl halide generally increase reactivity, while such groups on the boronic acid can sometimes decrease it. rsc.org

While palladium is the most common catalyst for Suzuki-type couplings, other transition metals such as copper and rhodium can also catalyze cross-coupling reactions involving arylboronic acids.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, offer an alternative for the formation of carbon-heteroatom bonds. organic-chemistry.org These reactions can couple arylboronic acids with amines, phenols, and other nucleophiles. organic-chemistry.org Copper catalysis is also being explored for C-C bond formation, presenting a cheaper and less toxic alternative to palladium. rsc.org Copper-catalyzed couplings of nitroarenes with aryl boronic acids have been developed to construct diarylamines. nih.gov Furthermore, ligand-free copper-catalyzed couplings of arylboronic acids with nitroarenes have been reported. labcompare.com

Rhodium-Catalyzed Reactions: Rhodium catalysts can participate in unique transformations with arylboronic acids. For example, rhodium-catalyzed [2+2+1] annulation reactions between arylboronic acids and alkynes have been developed for the synthesis of indenes. researchgate.net Rhodium has also been used in tandem transformations involving organoboron reagents, allowing for sequential C-C bond formations. campushomepage.com Specifically, rhodium-catalyzed reactions of o-formylphenylboronic acid with alkynes can lead to the formation of indenols. campushomepage.com Rhodium is also effective in catalyzing asymmetric 1,4-addition reactions of arylboronic acids to various acceptors. rsc.org

Iridium-Catalyzed Reactions: Iridium complexes have been employed as catalysts for transfer hydrogenation reactions and C-H borylation reactions. researchgate.net

Suzuki-Miyaura Coupling: Scope and Limitations

Reactions Involving the Aldehyde Moiety

The formyl group of 2-chloro-4-formylphenylboronic acid is a versatile functional group that can undergo a wide array of chemical transformations.

Condensation Reactions: The aldehyde can readily undergo condensation reactions with various nucleophiles. For instance, it can react with primary aromatic amines to form imines, which can then be reduced to secondary amines. researchgate.net It also participates in condensation reactions with aminothiols to form benzothiazoles in a neighboring group-assisted cyclization, where the boronic acid is proposed to activate the aldehyde. nih.gov This reaction proceeds at room temperature without the need for harsh conditions. nih.gov Similarly, it can react with homocysteine to form thiazinane carboxylic acid derivatives. researchgate.net

Wittig and Related Olefination Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.commnstate.edu The aldehyde group of 2-chloro-4-formylphenylboronic acid can react with phosphorus ylides (Wittig reagents) to form the corresponding stilbene (B7821643) derivatives. vulcanchem.comsciforum.net One-pot Suzuki cross-coupling and Wittig olefination reactions have been developed using formylphenylboronic acids as key building blocks to produce 3-(biphenyl)acrylates in good yields. sciforum.net

Reductive Amination: The aldehyde can be converted to an amine via reductive amination. This typically involves the initial formation of an imine with an amine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride. researchgate.netscielo.org.mxnih.gov However, deboronation can be a competing side reaction during the reductive amination of formylphenylboronic acids, particularly with the ortho isomer. researchgate.net

Other Reactions: The aldehyde group can also be reduced to an alcohol or oxidized to a carboxylic acid, providing further avenues for synthetic diversification. vulcanchem.com It can also participate in aldol-type condensation reactions. vulcanchem.com

Olefination Reactions (e.g., Wittig Olefination)

The aldehyde functionality of 2-Chloro-4-formylphenylboronic acid is susceptible to olefination reactions, which convert the carbonyl group into a carbon-carbon double bond (alkene). The Wittig reaction is a prominent example of this transformation. vulcanchem.comambeed.com

In a typical Wittig olefination, the aldehyde reacts with a phosphorus ylide (phosphorane). This reaction is highly versatile and tolerates a wide range of functional groups, including the boronic acid moiety present in the molecule. For example, aldehydes structurally similar to 2-Chloro-4-formylphenylboronic acid, such as (2-formyl-4-methoxyphenyl)boronic acid, have been successfully subjected to Wittig olefination to produce corresponding alkenes, which are then used in subsequent cyclization reactions. beilstein-journals.org

These olefination reactions can also be performed in one-pot sequences combined with other transformations like the Suzuki-Miyaura cross-coupling, highlighting the compatibility of the aldehyde group with various reaction conditions. sciforum.netresearchgate.net Stabilized ylides, such as (carbomethoxymethylene)triphenylphosphorane, are often used due to their stability in aqueous and organic solvent mixtures suitable for these tandem reactions. sciforum.net

Intramolecular Cyclization and Tautomeric Equilibria

Formation of Benzoxaborole Derivatives

A key feature of 2-formylphenylboronic acids, including the 2-chloro-4-formyl derivative, is their ability to exist in a tautomeric equilibrium with a cyclic form. This process involves an intramolecular nucleophilic attack of an oxygen atom from the boronic acid's hydroxyl group onto the electrophilic carbon of the adjacent formyl group. This cyclization gives rise to a heterocyclic structure known as a 1,3-dihydro-1,3-dihydroxybenzo[c] bath.ac.ukmarquette.eduoxaborole. researchgate.net

This chain-ring tautomerism is an equilibrium process that does not require the elimination of a water molecule, distinguishing it from the formation of other boronic acid esters. bath.ac.uk The resulting benzoxaborole derivative is a stable five-membered ring containing a boron-oxygen bond. bath.ac.uk The formation of this cyclic adduct is significant as it alters the chemical properties and biological activity of the compound. marquette.edu For example, in the presence of certain enzymes, 4-chloro-2-formylphenylboronic acid has been observed to bind and cyclize into its benzoxaborole form. marquette.edu

Influence of Substituents on Tautomerization

The position of the equilibrium between the open-chain aldehyde (I) and the cyclic benzoxaborole (II) is highly dependent on the nature and position of other substituents on the phenyl ring.

Electron-withdrawing groups, such as halogens, generally favor the formation of the cyclic tautomer. These substituents increase the Lewis acidity of the boron atom and the electrophilicity of the formyl carbon, thereby promoting intramolecular cyclization. researchgate.net For instance, studies on various halogenated 2-formylphenylboronic acids have shown that a halogen in the 3-position significantly shifts the equilibrium toward the benzoxaborole form compared to the unsubstituted parent compound. The strength of this effect correlates with the electron-withdrawing power of the substituent; a trifluoromethyl group at the 5-position, for example, strongly promotes cyclization.

Conversely, the position of the substituent is also critical. A chloro group at the 5-position (an isomer of the title compound) may lead to reduced tautomerization due to steric hindrance between the aldehyde and boronic acid groups. The presence and position of fluorine substituents have also been shown to play a crucial role in the extent of cyclization and the resulting biological activity of the molecule. researchgate.net

Equilibrium Studies in Solution

The tautomeric equilibrium between the open-chain 2-Chloro-4-formylphenylboronic acid and its cyclic benzoxaborole form has been investigated in solution using spectroscopic techniques. Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these studies.

By analyzing ¹H NMR spectra at different temperatures, researchers can determine the equilibrium constant (K) for the tautomerization process. From the temperature dependence of K, the thermodynamic parameters of the reaction, such as enthalpy (ΔH°) and entropy (ΔS°), can be calculated. These studies are often conducted in specific solvent systems, such as a mixture of deuterated acetone (B3395972) and deuterium (B1214612) oxide, which can influence the position of the equilibrium.

¹H, ¹³C, and ¹¹B NMR spectroscopy are all used to characterize the equilibrium. In ¹H NMR, distinct signals for the aldehydic proton (CHO) in the open form and the methine proton (CHOH) in the cyclic form can often be resolved. Similarly, ¹³C NMR shows characteristic peaks for the carbonyl and the hydroxyl-bearing carbon atoms. ¹¹B NMR spectra typically show a single, often broad, signal because the chemical shifts of the boron atom in both tautomers are very similar, causing their resonances to overlap.

Table of Equilibrium Data for Substituted 2-Formylphenylboronic Acids Data adapted from studies on analogous compounds to illustrate substituent effects.

| Substituent (X) | Solvent System | K (at 298 K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| H | [D₆]acetone/D₂O | Low | N/A | N/A | |

| 3-F | [D₆]acetone/D₂O | 0.89 | -13.9 | -46.7 | |

| 3-Cl | [D₆]acetone/D₂O | 3.52 | -17.2 | -47.1 | |

| 3-Br | [D₆]acetone/D₂O | 4.31 | -16.9 | -44.9 |

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Activity

Substituted 2-formylphenylboronic acids are recognized for their antimicrobial properties. This activity stems from their ability to exist in equilibrium with a cyclic tautomer, a benzoxaborole, which is often the biologically active form. The electronic properties of substituents on the phenyl ring can modulate this equilibrium and, consequently, the compound's potency.

While specific minimum inhibitory concentration (MIC) data for 2-chloro-4-formylphenylboronic acid is not extensively detailed in the cited literature, the activity of structurally related compounds provides significant insight into its potential efficacy. For instance, a related compound, 5-trifluoromethyl-2-formylphenylboronic acid, has been evaluated against key pathogenic fungi. mdpi.comgoogle.com It demonstrated moderate action against Candida albicans and higher activity against Aspergillus niger. mdpi.comgoogle.com

The antifungal activity of this class of compounds is well-documented. Studies on various 2-formylphenylboronic acids have shown their effectiveness against a range of fungal strains, including Aspergillus, Fusarium, Penicillium, and Candida species. ambeed.com The potency is linked to the formation of the cyclic benzoxaborole structure in solution. mdpi.comambeed.com

Table 1: Antifungal Activity of a Structurally Related Compound

This table presents the Minimum Inhibitory Concentration (MIC) values for 5-trifluoromethyl-2-formylphenylboronic acid, an analogue of the title compound, against common pathogenic fungi.

| Compound | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 32 | 16 | google.com |

| AN2690 (Tavaborole) | 8 | 8 | google.com |

Data sourced from studies on 5-trifluoromethyl-2-formylphenylboronic acid. google.com

The antibacterial potential of 2-formylphenylboronic acids has also been a subject of investigation. Research on 5-trifluoromethyl-2-formylphenylboronic acid revealed significant activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. mdpi.comgoogle.com Notably, its efficacy against Bacillus cereus was found to be superior to that of the antifungal drug AN2690 (Tavaborole), highlighting the potential for these compounds as antibacterial agents. mdpi.comgoogle.com

The results for the trifluoromethyl analog suggest that compounds like 2-chloro-4-formylphenylboronic acid could possess valuable antibacterial properties, warranting further specific investigation.

Table 2: Antibacterial Activity of a Structurally Related Compound

This table shows the Minimum Inhibitory Concentration (MIC) values for 5-trifluoromethyl-2-formylphenylboronic acid against representative Gram-negative and Gram-positive bacteria.

| Compound | Escherichia coli (MIC, µg/mL) | Bacillus cereus (MIC, µg/mL) | Reference |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 32 | 8 | google.com |

| AN2690 (Tavaborole) | >250 | 16 | google.com |

Data sourced from studies on 5-trifluoromethyl-2-formylphenylboronic acid. google.com

The antimicrobial activity of 2-formylphenylboronic acids is intrinsically linked to their chemical structure. Key SAR findings for this class of compounds include:

Tautomeric Cyclization : The presence of the formyl group at the ortho position to the boronic acid is critical. It allows for an intramolecular cyclization to form a 3-hydroxybenzoxaborole. mdpi.comambeed.com This cyclic form is considered the active species that interacts with the biological target. mdpi.comgoogle.com

Substituent Effects : The nature and position of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, can enhance the acidity of the boronic acid. mdpi.comgoogle.com This increased acidity can facilitate the interaction with the target enzyme.

The primary mechanism by which 2-formylphenylboronic acids and their resultant benzoxaboroles exert their antimicrobial effects is through the inhibition of protein synthesis, a fundamental process for microbial survival. ambeed.com

By targeting a key enzyme involved in the translation process, these compounds effectively halt the production of essential proteins, leading to the cessation of growth and eventual cell death. This mode of action is distinct from many existing classes of antibiotics, making it a valuable area of research for overcoming resistance.

The specific molecular target for this class of compounds has been identified as leucyl-tRNA synthetase (LeuRS), an essential enzyme in all domains of life. mdpi.comgoogle.comambeed.com LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in preparing for protein synthesis.

The active benzoxaborole form of the compound inhibits LeuRS by trapping the tRNA in the editing site of the enzyme. The boron atom forms a stable adduct with the ribose diol of the terminal adenosine (B11128) of the tRNA molecule, effectively blocking the enzyme's function and halting protein synthesis. mdpi.comgoogle.comambeed.com Docking studies have shown that the cyclic isomer can bind effectively within the active site of Candida albicans LeuRS, while the open-chain form may interact differently with bacterial LeuRS, such as that from Escherichia coli. mdpi.comgoogle.com

Enzyme Inhibition Studies

2-Chloro-4-formylphenylboronic acid has been identified as a notable inhibitor of mandelate (B1228975) racemase (MR), an enzyme belonging to the enolase superfamily. marquette.edu Research demonstrates that this compound is a more effective inhibitor than its non-chlorinated analog, 2-formylphenylboronic acid (2-FPBA). marquette.edu The introduction of a chloro group at the 4-position enhances its inhibitory activity, a trend that is consistent with observations of other chlorinated phenylboronic acids. marquette.edu

In comparative studies, 4-chloro-2-formylphenylboronic acid (an alternative nomenclature for the same compound) exhibited superior inhibitory potential over related ortho-carbonyl phenylboronic acids. marquette.edu Its half-maximal inhibitory concentration (IC₅₀) was measured to be 1.65 µM, which is nearly twice as potent as 2-FPBA, which has an IC₅₀ of 3.1 µM. marquette.edu This highlights the significant role that specific substitutions on the phenyl ring play in modulating the compound's interaction with the enzyme's active site. marquette.edumarquette.edu

| Inhibitor | IC₅₀ (µM) | Reference |

|---|---|---|

| 2-Chloro-4-formylphenylboronic Acid | 1.65 | marquette.edu |

| 2-Formylphenylboronic Acid | 3.1 | marquette.edu |

| 2-Acetylphenylboronic Acid | 392 | marquette.edu |

| 2-Carboxyphenylboronic Acid | ~19,000 | marquette.edu |

The interaction between ortho-carbonyl arylboronic acids and mandelate racemase leads to the formation of a unique enzyme-inhibitor adduct. marquette.edunih.gov Initially, it was hypothesized that inhibition by compounds like 2-FPBA would occur through the formation of a Schiff base with a lysine (B10760008) residue in the enzyme's active site, stabilized by an intramolecular bond between the imine nitrogen and the boron atom (an iminoboronate). marquette.eduroyalsocietypublishing.org

However, crystallographic studies revealed a different and unexpected structure. marquette.edunih.gov Instead of an iminoboronate, the inhibitor forms a covalent Nζ–B dative bond with the active site residue Lys 166. marquette.eduroyalsocietypublishing.org This is accompanied by an intramolecular cyclization, resulting in a stable benzoxaborole derivative clasped within the enzyme's catalytic machinery. marquette.edunih.gov This finding demonstrates that the architecture of the protein's active site dictates the final structure of the adduct. marquette.edunih.gov Further analysis using ¹¹B nuclear magnetic resonance (NMR) spectroscopy confirmed that the boron atom in the enzyme-inhibitor complex is sp³-hybridized, which is consistent with the formation of a dative bond. nih.govroyalsocietypublishing.org

Kinetic analyses show that inhibitors like 2-FPBA act as potent, reversible, and slow-onset inhibitors of mandelate racemase. marquette.edunih.gov The inhibition process follows a two-step kinetic mechanism. nih.gov This slow-onset behavior indicates that an initial, rapid binding of the inhibitor to the enzyme (forming an initial complex, EI) is followed by a slower isomerization to a more tightly bound complex (EI*). nih.gov

Advanced Biological Applications

Information regarding the role of 2-Chloro-4-formylphenylboronic acid in wound healing, skin regeneration, or keratinocyte migration is not available in the current body of scientific literature. Research in these areas has been conducted on other boronic acid derivatives, but not on this specific compound.

Role in Wound Healing and Skin Regeneration Processes

Effects on Extracellular Matrix Turnover

The influence of boronic acid derivatives on the extracellular matrix (ECM) is an area of active research, particularly concerning tissue regeneration and wound healing. It has been suggested that boron-containing compounds can promote the turnover of the extracellular matrix, a critical process in tissue remodeling, by modulating the expression of matrix metalloproteinases (MMPs). Current time information in Bangalore, IN.dergipark.org.tr MMPs are a family of enzymes responsible for the degradation of ECM components, and their activity is essential for cell migration and tissue repair. arvojournals.orgresearchgate.net

While direct studies on the specific effects of 2-chloro-4-formylphenylboronic acid on extracellular matrix turnover are not extensively documented in publicly available research, studies on structurally related compounds provide some insights. For instance, research on 2-formylphenylboronic acid, a closely related molecule, has explored its effects on fibroblast cell lines, which are key players in ECM production and remodeling. Current time information in Bangalore, IN.dergipark.org.tr These studies have investigated the compound's impact on cell viability and migration, both of which are processes intricately linked to ECM dynamics. Current time information in Bangalore, IN.dergipark.org.tr In vitro studies on L929 fibroblast cell lines indicated that 2-formylphenylboronic acid exhibited concentration-dependent effects on cell viability and was effective in promoting cell migration at specific concentrations. dergipark.org.trresearchgate.net This suggests a potential, yet unconfirmed, role for this class of compounds in wound healing processes, which inherently involve ECM turnover. researchgate.net

It is important to note that the direct extrapolation of these findings to 2-chloro-4-formylphenylboronic acid requires further specific investigation to understand how the addition of a chlorine atom at the second position of the phenyl ring might alter its biological activity concerning the extracellular matrix.

Table 1: In Vitro Effects of the Related Compound 2-Formylphenylboronic Acid on L929 Fibroblast Cells This data is for a related compound and not for 2-chloro-4-formylphenylboronic acid.

| Concentration Range (µg/mL) | Effect on Cell Viability | Implication for Cell Migration |

| 3.90 - 31.25 | ≥ 84% viability | Effective in promoting cell migration, particularly at 24 hours. researchgate.net |

| 62.5 - 500 | 5-10% viability (toxic) | High concentrations may be toxic and inhibit cell migration. dergipark.org.trresearchgate.net |

Investigations as Boron Carriers in Biological Systems

Boron-containing compounds are of significant interest in the development of novel therapeutic strategies, most notably in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. nih.govmdpi.com The fundamental principle of BNCT relies on the selective accumulation of a non-radioactive boron isotope (¹⁰B) within tumor cells. mdpi.comnih.gov When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei. mdpi.com These particles have a very short path length, approximately the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing the surrounding healthy tissue. mdpi.comclinicaltrials.gov

A critical component for the success of BNCT is the development of effective boron carrier molecules that can selectively deliver a sufficient concentration of ¹⁰B to the tumor. nih.gov Boronic acids, due to their unique chemical properties, have been explored for this purpose. mdpi.com The ideal boron carrier should exhibit high tumor selectivity, low toxicity, and appropriate clearance rates from normal tissues. mdpi.com One of the most well-known boron carriers used in clinical trials is a boronic acid derivative, p-boronophenylalanine (BPA). nih.gov

While the chemical structure of 2-chloro-4-formylphenylboronic acid, containing a boronic acid group, positions it as a potential candidate for investigation as a boron carrier, a thorough review of the available scientific literature does not indicate that it has been specifically studied for this application. The research and development of new boron carriers is an ongoing field, with a focus on designing molecules that can be more effectively targeted to and accumulated in tumor cells. nih.gov

Potential in Anticancer Research

2-Chloro-4-formylphenylboronic acid has been identified as a key chemical intermediate in the synthesis of novel compounds with potential applications in anticancer research. google.com Its utility has been specifically highlighted in the creation of inhibitors targeting the YAP/TAZ-TEAD protein-protein interaction, which is a critical signaling pathway in various cancers. researchgate.netgoogle.com

The Hippo signaling pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. researchgate.net The transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) are central components of this pathway. nih.gov In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ, which then translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors. researchgate.netnih.gov This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis, thereby contributing to tumor growth. researchgate.net Consequently, the inhibition of the YAP/TAZ-TEAD interaction has emerged as a promising strategy for the development of new anticancer therapies. researchgate.netgoogle.com

A patent for inhibitors of the YAP/TAZ-TEAD interaction describes the use of (2-chloro-4-formylphenyl)boronic acid as a reactant in the synthesis of these potential therapeutic agents. google.com This underscores the importance of 2-chloro-4-formylphenylboronic acid as a building block in medicinal chemistry for creating more complex molecules designed to interfere with specific oncogenic pathways. While the direct anticancer activity of 2-chloro-4-formylphenylboronic acid itself has not been the primary focus, its role as a precursor in the synthesis of targeted cancer therapies is a significant aspect of its application in this field.

Table 2: Role of 2-Chloro-4-formylphenylboronic Acid in Anticancer Research

| Application | Target Pathway | Role of Compound | Reference |

| Synthesis of potential anticancer agents | YAP/TAZ-TEAD Interaction | Reactant in the synthesis of inhibitors. | google.com |

Design and Synthesis of 2 Chloro 4 Formylphenylboronic Acid Derivatives and Analogues

Structural Modifications and their Impact on Reactivity

Structural modifications of 2-chloro-4-formylphenylboronic acid and its analogues have a profound impact on their reactivity and utility in organic synthesis. The interplay between the boronic acid, formyl, and chloro substituents dictates the molecule's chemical behavior.

The boronic acid group, -B(OH)₂, is a key functional group that participates in various reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The efficiency of this reaction is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the formyl and chloro groups, can affect the acidity and reactivity of the boronic acid. nih.gov

The formyl group (-CHO) offers a reactive site for various transformations. It can undergo reduction to a hydroxymethyl group, which can then lead to the formation of benzoxaboroles. mdpi.com It can also participate in condensation reactions with amines and hydrazines to form imines and hydrazones, respectively. researchgate.netwiley-vch.de These reactions provide a pathway to a diverse range of heterocyclic compounds. wiley-vch.de

The introduction of different functional groups in place of or in addition to the existing ones can lead to a wide array of derivatives with tailored properties. For example, replacing the formyl group with other electron-withdrawing or electron-donating groups can alter the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid.

Exploration of Halogenation Effects on Chemical and Biological Properties

The presence and position of halogen atoms on the phenylboronic acid scaffold significantly influence the compound's chemical and biological properties. In 2-chloro-4-formylphenylboronic acid, the chlorine atom at the ortho position to the boronic acid and meta to the formyl group exerts both electronic and steric effects.

Chemical Properties:

Acidity: Halogen atoms, being electron-withdrawing, increase the acidity of the boronic acid. mdpi.com This enhanced acidity can facilitate reactions that require the formation of a boronate anion, such as the Suzuki-Miyaura coupling. Studies on fluoro-substituted 2-formylphenylboronic acids have shown a correlation between the position of the fluorine atom and the pKa value of the boronic acid. researchgate.net A similar trend is expected for chloro-substituted analogues.

Reactivity: The chloro substituent can influence the regioselectivity of further electrophilic aromatic substitution reactions. Its presence can also affect the rate of reactions involving the formyl and boronic acid groups. For instance, in the synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid, the steric hindrance from the chloro groups significantly twists the boronic acid group relative to the phenyl ring. researchgate.net

Tautomerization: Halogenation can impact the tautomeric equilibrium between the open-chain formylphenylboronic acid and the cyclic benzoxaborole form. The electron-withdrawing nature of the halogen can stabilize the cyclic form. For example, functionalized 2-formylphenylboronic acids have been shown to undergo a tautomeric rearrangement to form 1,3-dihydro-1,3-dihydroxybenzo[c] acs.orgCurrent time information in Bangalore, IN.oxaboroles in solution.

Biological Properties:

Antimicrobial Activity: Halogenated phenylboronic acids and their derivatives have shown promising antimicrobial activity. Some 2-formylphenylboronic acids, including fluoro-substituted isomers, have demonstrated activity against various fungal and bacterial strains. mdpi.comresearchgate.net This activity is often linked to the formation of a cyclic benzoxaborole structure which can inhibit essential microbial enzymes like leucyl-tRNA synthetase (LeuRS). For instance, 4-chloro-2-formylphenylboronic acid was found to be a slightly better inhibitor of mandelate (B1228975) racemase than its non-halogenated counterpart. marquette.edu

Anticancer Activity: Boron-containing compounds, including halogenated derivatives, are being investigated for their potential as anticancer agents. The presence of a halogen can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

Introduction of Diverse Functional Groups for Enhanced Utility

The introduction of various functional groups onto the 2-chloro-4-formylphenylboronic acid framework is a key strategy to enhance its utility in both chemical synthesis and biological applications. The inherent reactivity of the boronic acid and formyl groups provides a versatile platform for such modifications. mdpi.com

Modifications at the Formyl Group:

The aldehyde functionality is a prime site for derivatization. It readily undergoes condensation reactions with a variety of nucleophiles:

Amines: Reaction with primary and secondary amines leads to the formation of imines and enamines, respectively. These can be further reduced to generate substituted aminomethylphenylboronic acids. researchgate.net

Hydrazines and Hydroxylamines: These react with the formyl group to produce hydrazones and oximes. These reactions are often rapid and can be used for bioconjugation and the formation of dynamic covalent bonds. researchgate.net

Reduction: The formyl group can be reduced to a primary alcohol (-CH₂OH). This transformation is a key step in the synthesis of certain benzoxaboroles, which are important scaffolds in medicinal chemistry. mdpi.com

Modifications at the Boronic Acid Group:

The boronic acid moiety is central to many of its applications:

Esterification: Boronic acids react with diols to form boronate esters. This reaction is often reversible and is the basis for the use of boronic acids as sensors for carbohydrates and other diol-containing molecules. acs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 2-Chloro-4-formylphenylboronic acid can serve as a building block in these reactions to synthesize complex biaryl structures.

Introduction of Other Substituents on the Aromatic Ring:

The introduction of additional functional groups onto the phenyl ring can further tune the properties of the molecule. For example, the addition of electron-donating or electron-withdrawing groups can modulate the acidity of the boronic acid and the reactivity of the formyl group. nih.gov The synthesis of compounds like 2-chloro-4-formyl-3-methylphenylboronic acid demonstrates the feasibility of incorporating additional alkyl groups. vulcanchem.com

The ability to introduce this wide range of functional groups allows for the creation of a diverse library of compounds with tailored properties for applications in materials science, medicinal chemistry, and catalysis.

Comparative Studies with Isomeric Formylphenylboronic Acids

Comparative studies between 2-chloro-4-formylphenylboronic acid and its isomeric counterparts, namely 3-formylphenylboronic acid and 4-formylphenylboronic acid, as well as other substituted isomers, provide valuable insights into how the relative positions of the functional groups influence their chemical and physical properties.

Structural and Reactivity Differences:

The most significant difference among the isomers lies in the potential for intramolecular interactions. In 2-formylphenylboronic acid and its derivatives like the 2-chloro-4-formyl isomer, the ortho-positioning of the formyl and boronic acid groups allows for a through-space interaction, leading to the formation of a cyclic tautomer, a benzoxaborole. acs.org This intramolecular cyclization is generally not observed in the meta (3-formyl) and para (4-formyl) isomers. researchgate.net

This structural difference has a direct impact on their reactivity and acidity. The pKa of 2-formylphenylboronic acid is notably lower (more acidic) than that of 4-formylphenylboronic acid, a phenomenon attributed to the stabilization of the boronate anion through the formation of the cyclic structure. acs.orgnih.gov

Table of Isomeric Formylphenylboronic Acids and their Properties:

| Compound | Position of -CHO | Position of -B(OH)₂ | Potential for Intramolecular Cyclization | Relative Acidity (pKa) |

| 2-Formylphenylboronic acid | 2 | 1 | High | Lower |

| 3-Formylphenylboronic acid | 3 | 1 | Low | Higher |

| 4-Formylphenylboronic acid | 4 | 1 | Low | Higher |

| 2-Chloro-4-formylphenylboronic acid | 4 | 1 (with Cl at 2) | Low | Expected to be higher than 4-formylphenylboronic acid due to the electron-withdrawing Cl |

Data based on general principles and findings for related compounds. acs.orgnih.gov

Impact on Biological Activity:

The ability of the 2-formyl isomer to form a benzoxaborole ring is often crucial for its biological activity, particularly its antimicrobial properties. This cyclic form can mimic the transition state of certain enzymatic reactions, leading to potent inhibition. marquette.edu For example, 4-chloro-2-formylphenylboronic acid was shown to be a more effective inhibitor of mandelate racemase than 2-carboxyphenylboronic acid, highlighting the importance of the formyl group's position and the presence of the halogen. marquette.edu

Synthetic Utility:

From a synthetic standpoint, the different isomers serve as distinct building blocks. The choice of isomer is dictated by the desired substitution pattern in the target molecule. For instance, in Suzuki-Miyaura coupling reactions, the use of 2-, 3-, or 4-formylphenylboronic acid will result in biaryl products with the formyl group at the corresponding position relative to the newly formed carbon-carbon bond. The purification processes for these isomers can also differ, with specific methods developed to obtain high-purity materials. google.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

The creation of highly functionalized molecules like 2-chloro-4-formylphenylboronic acid necessitates efficient and innovative synthetic methods. While traditional multi-step processes involving lithiation and borylation exist, future research is geared towards more direct and atom-economical routes. google.comnih.gov A key area of development is the transition metal-catalyzed C-H functionalization, which allows for the direct installation of the boronic acid group onto the aromatic ring, reducing steps and waste. nih.gov

Furthermore, formyl-substituted phenylboronic acids are recognized for their utility as precursors in the synthesis of complex chromophores and other advanced molecules through reactions like the Suzuki-Miyaura and Stille couplings. mdpi.com The development of more robust and selective catalysts for these transformations, especially those that can tolerate the dual functionality of the molecule, is a significant research goal.

Advanced Catalytic Applications

While 2-chloro-4-formylphenylboronic acid is often viewed as a building block, its inherent functionalities suggest potential roles in catalysis. Boronic acids are known to catalyze various organic reactions. For instance, a 2-chloro-substituted biaryl boronic acid has been shown to efficiently catalyze peptide bond condensation with minimal racemization. nih.gov This points to the potential of developing new catalytic systems based on the 2-chloro-4-formylphenylboronic acid scaffold.

Future research may focus on integrating this compound into more complex catalytic structures, such as metal-organic frameworks (MOFs) or functionalized polymers, where the boronic acid and aldehyde groups can act as anchoring points or reactive sites. chemimpex.combldpharm.com The aldehyde can be used for immobilization or to create Schiff base ligands, while the boronic acid can participate in catalytic cycles or act as a Lewis acid promoter.

Expansion of Biological and Biomedical Applications

The field of medicinal chemistry represents a particularly promising frontier for 2-chloro-4-formylphenylboronic acid and its derivatives. Boronic acids are recognized as a "privileged" functional group in drug discovery, capable of forming reversible covalent bonds with diols present in biological macromolecules like enzymes and carbohydrates. nih.govnih.gov

Specifically, 2-chloro-4-formylphenylboronic acid is utilized as a reactant in the synthesis of adamantyl-substituted retinoid-derived molecules designed to interact with orphan nuclear receptors, which are targets for antitumor therapies. Its isomer, 2-chloro-5-formylphenylboronic acid, has been investigated for potential anticancer and antimicrobial properties. Moreover, related formylphenylboronic acids have shown antifungal activity, with their biological effect linked to a tautomeric equilibrium where they form a cyclic benzoxaborole structure. researchgate.net Studies on related compounds like 2-formyl phenyl boronic acid have also demonstrated effects on cell migration, suggesting potential applications in wound healing research. researchgate.netdergipark.org.tr

Future work will likely involve the synthesis of libraries of compounds derived from 2-chloro-4-formylphenylboronic acid to explore a wider range of biological targets. The aldehyde group provides a convenient handle for derivatization, allowing for the creation of diverse molecular structures to probe complex biological systems. nih.gov

| Compound/Derivative | Investigated Biological Application/Target | Research Finding |

| 2-Chloro-4-formylphenylboronic Acid | Antitumor Agent Precursor | Used as a reactant for molecules targeting orphan nuclear receptors. |

| 2-Chloro-5-formylphenylboronic Acid | Anticancer, Antimicrobial | Investigated for potential dual biological activities. |

| 2-Formylphenylboronic Acids | Antifungal, Wound Healing | Exhibit antifungal activity and influence fibroblast cell migration. researchgate.netresearchgate.netdergipark.org.tr |

This table presents data on the specified compound and its close structural isomers to illustrate the scope of research in this area.

Integration with Materials Science

The integration of 2-chloro-4-formylphenylboronic acid into materials science is an emerging area driven by the molecule's capacity for self-assembly and polymer functionalization. chemimpex.com The boronic acid group can reversibly form boronate esters with diols, while the aldehyde group can form imines, providing two distinct and orthogonal handles for creating dynamic covalent structures. nih.gov

This dual functionality is ideal for designing:

Self-Assembling Systems: Researchers have used 2-formylphenylboronic acids to create complex macrocycles and other supramolecular structures.

Functional Polymers and Hydrogels: The compound can be incorporated into polymers to create materials that respond to stimuli like pH or the presence of specific sugars. chemimpex.com

Advanced Materials: Its use is being explored in the formulation of materials with unique electronic or optical properties for applications in electronics and coatings. chemimpex.combldpharm.combldpharm.com For example, a fluorescent artificial receptor for dopamine (B1211576) was developed using 2-formylphenylboronic acid as a key starting material. d-nb.info

Future research will likely focus on harnessing these properties to create sophisticated "smart" materials, sensors, and separation membranes.

Multidisciplinary Research Approaches

The diverse potential applications of 2-chloro-4-formylphenylboronic acid inherently demand a multidisciplinary research approach. Progress in this field requires the convergence of expertise from several disciplines:

Organic and Synthetic Chemistry: To devise efficient synthetic routes and new reactions. google.commdpi.com

Medicinal Chemistry and Chemical Biology: To design and evaluate new therapeutic agents and biological probes. nih.govnih.gov

Materials Science and Polymer Chemistry: To construct novel functional materials, from electronic components to hydrogels. chemimpex.combldpharm.com

Catalysis: To develop new catalysts and catalytic processes. nih.gov

The journey from designing a synthetic pathway for this molecule to applying its derivatives in a biological system or a functional material showcases the necessity of collaborative, interdisciplinary research to unlock its full potential.

Q & A

Basic: How can I optimize the synthesis of 2-chloro-4-formylphenylboronic acid to minimize byproducts like benzaldehyde derivatives?

Methodological Answer:

To reduce impurities such as benzaldehyde or 4-chlorobenzaldehyde, monitor reaction conditions rigorously. Use controlled stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronic acid precursor) and employ palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres . Purify via column chromatography with silica gel (ethyl acetate/hexane gradient) and validate purity via HPLC (≥99% purity threshold) with impurity limits as specified in synthetic protocols .

Basic: What safety protocols are critical when handling 2-chloro-4-formylphenylboronic acid in the laboratory?

Methodological Answer:

Use PPE including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation to prevent inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation . Store in airtight containers away from oxidizers and moisture to prevent decomposition .

Basic: How do I confirm the structural identity of 2-chloro-4-formylphenylboronic acid using spectroscopic methods?

Methodological Answer:

Perform FT-IR to detect characteristic B-O (1340–1310 cm⁻¹) and C=O (1690–1710 cm⁻¹) stretches. Use ¹H NMR (DMSO-d₆) to identify peaks: δ 9.9–10.1 ppm (formyl proton), δ 7.8–8.2 ppm (aromatic protons), and δ 6.8–7.2 ppm (boronic acid protons). Cross-validate with HPLC-MS (m/z ≈ 182.5 [M-H]⁻) .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) to quantify impurities (e.g., ≤0.5% boronic acid byproduct). Validate against reference standards and ensure UV absorption at 440 nm does not exceed 2.100 AU . For trace moisture analysis, employ Karl Fischer titration .

Advanced: How can I resolve crystallographic data contradictions when determining the structure of this compound?

Methodological Answer:

Refine X-ray diffraction data using SHELXL (v.2018/3) with twin-law corrections for non-merohedral twinning. Validate hydrogen bonding networks (e.g., B-O···H interactions) via ORTEP-3 graphical models. Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities in bond angles or torsional strain .

Advanced: What strategies improve the efficiency of Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Methodological Answer:

Optimize reaction parameters:

- Catalyst: Pd(OAc)₂ with SPhos ligand (2 mol%).

- Base: K₂CO₃ in THF/H₂O (3:1 v/v) at 60°C.

- Monitor conversion via LC-MS and quench with aqueous NH₄Cl.

For sterically hindered substrates, increase reaction time to 24 hours and use microwave-assisted heating (100°C) .

Advanced: How can I profile and quantify trace impurities in synthesized batches?

Methodological Answer:

Employ LC-QTOF-MS in positive ion mode to identify impurities (e.g., 4,4'-diformylbiphenyl, ≤0.3%). Use a calibration curve with spiked standards for quantification. For halogenated byproducts, pair with ICP-MS to detect residual chlorine (≤50 ppm) .

Advanced: What distinguishes 2-chloro-4-formylphenylboronic acid from its structural isomer 3-chloro-4-formylphenylboronic acid?

Methodological Answer:

Compare ¹³C NMR chemical shifts: the 2-chloro isomer shows a distinct C-Cl resonance at δ 125–128 ppm, whereas the 3-chloro isomer exhibits downfield shifts (δ 130–132 ppm) due to differing electronic environments. X-ray crystallography can further differentiate lattice packing patterns .

Advanced: How do I design experiments to evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

Prepare buffered solutions (pH 2–12) and incubate samples at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for boronic acid decomposition). Use NMR kinetics (e.g., ¹H NMR in D₂O) to track formyl group hydrolysis over 24 hours .

Advanced: How can contradictory solubility data in literature be resolved for this compound?

Methodological Answer:

Replicate solubility tests in DMSO, THF, and water using gravimetric analysis (saturation at 25°C). Account for hydration effects by comparing anhydrous vs. hydrated forms. Validate with molecular dynamics simulations (AMBER force field) to model solvent interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.